1-(4-Bromo-2-methylbenzoyl)piperidin-4-one
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Overview
Description
1-(4-Bromo-2-methylbenzoyl)piperidin-4-one is a chemical compound with the molecular formula C13H14BrNO2 and a molecular weight of 296.16 g/mol . This compound is characterized by the presence of a piperidinone ring substituted with a bromo-methylbenzoyl group. It is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-Bromo-2-methylbenzoyl)piperidin-4-one typically involves the reaction of 4-bromo-2-methylbenzoic acid with piperidin-4-one under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Bromo-2-methylbenzoyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium azide (NaN3) and potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4-Bromo-2-methylbenzoyl)piperidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: Research into potential therapeutic applications of this compound includes its use as a precursor for drug development, particularly in the fields of oncology and neurology.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methylbenzoyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s piperidinone ring and bromo-methylbenzoyl group allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
1-(4-Bromo-2-methylbenzoyl)piperidin-4-one can be compared with other similar compounds, such as:
1-(4-Chloro-2-methylbenzoyl)piperidin-4-one: This compound has a chlorine atom instead of a bromine atom, which may result in different reactivity and biological activity.
1-(4-Fluoro-2-methylbenzoyl)piperidin-4-one: The presence of a fluorine atom can significantly alter the compound’s chemical properties and interactions with biological targets.
1-(4-Methylbenzoyl)piperidin-4-one: Lacking a halogen atom, this compound may have reduced reactivity in certain chemical reactions compared to its halogenated counterparts.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-(4-bromo-2-methylbenzoyl)piperidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-9-8-10(14)2-3-12(9)13(17)15-6-4-11(16)5-7-15/h2-3,8H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXIGFUUPOFOKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)N2CCC(=O)CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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